2-(3,5-Dichlorobenzoyl)benzoic acid
CAS No.: 33184-61-1
Cat. No.: VC4411470
Molecular Formula: C14H8Cl2O3
Molecular Weight: 295.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33184-61-1 |
|---|---|
| Molecular Formula | C14H8Cl2O3 |
| Molecular Weight | 295.12 |
| IUPAC Name | 2-(3,5-dichlorobenzoyl)benzoic acid |
| Standard InChI | InChI=1S/C14H8Cl2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |
| Standard InChI Key | CNMVQTOUNYRKDW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
2-(3,5-Dichlorobenzoyl)benzoic acid consists of a benzoic acid moiety linked to a 3,5-dichlorobenzoyl group. Key structural attributes include:
Molecular Formula and Weight
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Molecular Formula: C₁₄H₈Cl₂O₃
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Molecular Weight: 307.12 g/mol
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IUPAC Name: 2-[(3,5-Dichlorobenzoyl)oxy]benzoic acid
Spectral Characteristics
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IR Spectroscopy: Expected peaks include C=O stretching (∼1,680 cm⁻¹ for benzoyl and carboxylic acid groups) and C-Cl stretching (∼750 cm⁻¹) .
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NMR: ¹H and ¹³C NMR data for analogous compounds (e.g., 3,5-dichlorobenzoic acid) show aromatic proton signals at δ 7.5–8.1 ppm and carbonyl carbons at δ 165–170 ppm .
Synthesis and Optimization
Friedel-Crafts Acylation
A common method involves reacting 3,5-dichlorobenzoyl chloride with salicylic acid derivatives in the presence of Lewis catalysts (e.g., AlCl₃):
Conditions: Anhydrous dichloromethane, 0–5°C, 12–24 hours .
Microwave-Assisted Synthesis
Microwave irradiation (600 W, 5–10 min) accelerates the reaction between 3,5-dichlorobenzoyl chloride and 2-hydroxybenzoic acid, improving yields to ∼75% .
Patent-Based Methods
CN103224451B describes a diazotization approach using anthranilic acid, yielding 3,5-dichlorobenzoic acid intermediates, which can be further functionalized to the target compound.
Physicochemical Properties
Biological and Pharmacological Applications
Antimicrobial Activity
Analogous hydrazide derivatives (e.g., 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides) exhibit:
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Gram-negative Bacteria: MIC = 12.5–50 µg/mL against E. coli .
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Gram-positive Bacteria: MIC = 6.25–25 µg/mL against B. subtilis .
Agricultural Uses
As a herbicide intermediate, 3,5-dichlorobenzoic acid derivatives show herbicidal activity at 100–200 g/ha .
Industrial and Material Science Applications
Polymer Modification
Incorporation into polyesters enhances thermal stability (Tg increase by 15–20°C) due to rigid aromatic clusters.
Coordination Chemistry
Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis and sensor development .
Future Research Directions
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